3,5-Bis(Trifluoromethyl)biphenyl
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Overview
Description
3,5-Bis(Trifluoromethyl)biphenyl: is an organic compound characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(Trifluoromethyl)biphenyl typically involves the use of Suzuki–Miyaura coupling reactions. This method employs boron reagents and palladium catalysts to form carbon-carbon bonds between aryl halides and aryl boronic acids . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(Trifluoromethyl)biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the biphenyl structure into more saturated forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Scientific Research Applications
3,5-Bis(Trifluoromethyl)biphenyl has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and as a ligand in catalysis.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of 3,5-Bis(Trifluoromethyl)biphenyl involves its ability to participate in various chemical reactions due to the electron-withdrawing nature of the trifluoromethyl groups. These groups stabilize negative charges in transition states, facilitating reactions such as nucleophilic substitutions and additions . The compound’s unique structure allows it to interact with specific molecular targets, influencing pathways involved in chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)aniline: Used in the synthesis of organocatalysts and pharmaceuticals.
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine: Employed as a ligand in catalysis.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its role in promoting organic transformations.
Uniqueness
3,5-Bis(Trifluoromethyl)biphenyl stands out due to its biphenyl core, which provides additional rigidity and stability compared to other trifluoromethyl-substituted compounds. This unique structure enhances its utility in various applications, particularly in the synthesis of complex organic molecules and advanced materials.
Properties
IUPAC Name |
1-phenyl-3,5-bis(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6/c15-13(16,17)11-6-10(9-4-2-1-3-5-9)7-12(8-11)14(18,19)20/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFMJBDKVSQJCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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